1-Bromo-8-(1-butyn-1-yl)naphthalene
Description
1-Bromo-8-(1-butyn-1-yl)naphthalene is a brominated naphthalene derivative featuring a terminal alkyne (1-butynyl) substituent at the 8-position. This compound is structurally tailored for applications in organic synthesis, particularly in cross-coupling reactions such as Sonogashira couplings, where the bromine atom at the 1-position and the alkyne group enable sequential functionalization .
Properties
Molecular Formula |
C14H11Br |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-8-but-1-ynylnaphthalene |
InChI |
InChI=1S/C14H11Br/c1-2-3-6-11-7-4-8-12-9-5-10-13(15)14(11)12/h4-5,7-10H,2H2,1H3 |
InChI Key |
LYHXPOQSIHBAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=CC=CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the treatment of naphthalene with bromine to form 1-bromonaphthalene . This intermediate can then undergo a coupling reaction with a butynyl halide under palladium-catalyzed conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1-Bromo-8-(1-butyn-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-(1-butyn-1-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: The butynyl group can participate in coupling reactions with other alkynes or alkenes to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Formation of nitriles.
Coupling Reactions: Formation of extended conjugated systems.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alkanes.
Scientific Research Applications
1-Bromo-8-(1-butyn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form conjugated systems.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(1-butyn-1-yl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the butynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 1-bromo-8-(1-butyn-1-yl)naphthalene, highlighting differences in substituents, molecular weights, and physical properties:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in C₁₇H₁₀BrF₃) increase polarity and lower melting points compared to alkyl or aryl substituents .
- Steric Considerations : Bulky substituents (e.g., phenylethynyl) may hinder reactivity at the bromine site, whereas linear alkynes like 1-butynyl enhance accessibility for coupling reactions .
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